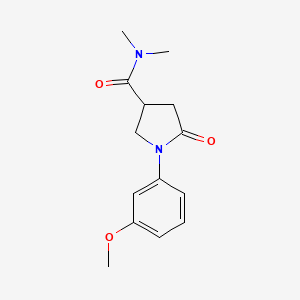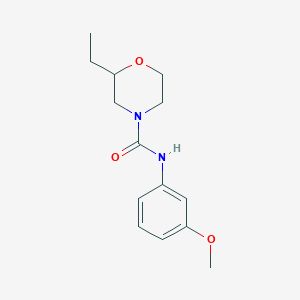![molecular formula C13H19ClN2O B7494323 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea, also known as clofencet, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in 1966 and has been used in scientific research for its pharmacological properties.
Wirkmechanismus
Clofencet acts on the GABA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the activity of GABA by binding to the benzodiazepine site on the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects
Clofencet has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties. Clofencet has been found to increase the duration of pentobarbital-induced sleep and to potentiate the effects of diazepam.
Vorteile Und Einschränkungen Für Laborexperimente
Clofencet has several advantages for lab experiments. It has a high potency and a long duration of action, making it useful for studying the effects of GABAergic drugs on behavior. It is also relatively easy to synthesize and has a low cost. However, 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea has some limitations. It can be toxic at high doses and can cause respiratory depression. It also has a narrow therapeutic window, making it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea on different types of GABA receptors. Further research is also needed to determine the optimal dosing and administration of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea for clinical use. Finally, the potential use of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea in the treatment of anxiety and other neurological disorders should be explored.
Synthesemethoden
Clofencet can be synthesized through a multi-step process that involves the reaction between 4-chlorophenylacetonitrile and N-methyl-N-(2-hydroxypropyl)amine. The resulting intermediate is then reacted with isobutyl isocyanate to yield 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. The final product is obtained through recrystallization and purification processes.
Wissenschaftliche Forschungsanwendungen
Clofencet has been used in scientific research for its pharmacological properties. It has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been used to study the effects of GABAergic drugs on behavior and to investigate the role of GABA receptors in the central nervous system.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)15-13(17)16(4)10(3)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYQUXVNWVTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C(C)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

